
BMVC4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMVC4 is a G-quadruplex stabilizer. MVC4-treated cancer cells showed typical senescence phenotypes. BMVC4 induced senescence in both ALT and telomerase-overexpressing cells, suggesting that telomere shortening through telomerase inhibition might not be the cause for senescence. BMVC4 induced senescence by activation of pathways of response to DNA damage that was independent of its telomerase inhibitory activity. BMVC4 has the potential to be developed as a chemotherapeutic agent against both telomerase positive and ALT cancer cells.
Wissenschaftliche Forschungsanwendungen
1. G-Quadruplex Recognition
BMVC, a derivative of BMVC4, has been identified as the first fluorescent probe designed to detect G-quadruplexes in living cells. It shows high affinity and specific binding to the MYC oncogene promoter G-quadruplex, acting as a transcription silencer. This binding is characterized by slow exchange rates on the NMR timescale. This property is instrumental in cancer research, as MYC is a critical oncogene in cancer development (Liu et al., 2019).
2. Cancer Cell Discrimination
BMVC has been shown to bind more effectively to cancer cells compared to normal cells. The difference in intracellular localization between cancer and normal cells makes BMVC a promising tool for cancer diagnosis. This property is crucial for early detection and treatment of cancer (Yang et al., 2014).
3. Mitochondrial Targeting in Cancer Cells
Studies have shown that BMVC derivatives can target mitochondria in cancer cells, inducing cell death. This selective targeting is significant for developing new cancer therapies. The interaction between these derivatives and mitochondrial DNA G-quadruplexes suppresses mitochondrial gene expression, highlighting its potential in anti-cancer treatments (Huang et al., 2015).
4. Potential in Photodynamic Therapy
BMVC and its derivatives have been explored for their potential in photodynamic therapy. Their ability to form fluorescent organic nanoparticles and generate singlet oxygen when exposed to light presents a novel approach for cancer treatment. This property is particularly valuable for targeting cancer cells while minimizing harm to normal cells (Chang et al., 2012).
Eigenschaften
CAS-Nummer |
850559-53-4 |
|---|---|
Produktname |
BMVC4 |
Molekularformel |
C26H23I2N5 |
Molekulargewicht |
659.3139 |
IUPAC-Name |
2,2'-(9H-Carbazole-3,6-diyldi-2,1-ethenediyl)bis[1-methyl-pyrazinium] diiodide |
InChI |
InChI=1S/C26H22N5.2HI/c1-30-13-11-27-17-21(30)7-3-19-5-9-25-23(15-19)24-16-20(6-10-26(24)29-25)4-8-22-18-28-12-14-31(22)2;;/h3-18H,1-2H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
UNXTXTOSQWIBMD-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=NC=C1/C=C/C2=CC3=C(C=C2)NC4=C3C=C(/C=C/C5=CN=CC=[N+]5C)C=C4.[I-].[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMVC4; BMVC-4; BMVC 4. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



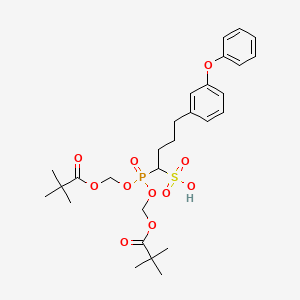
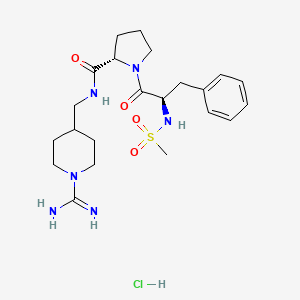
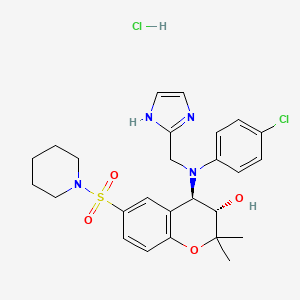
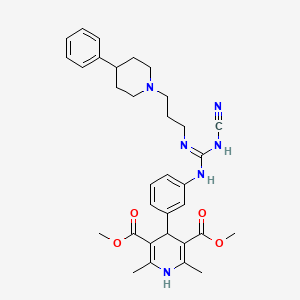
![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)
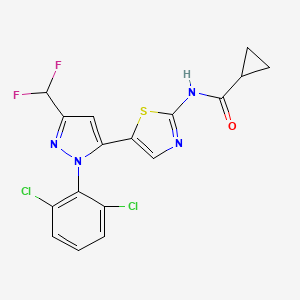
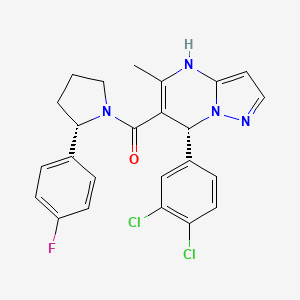
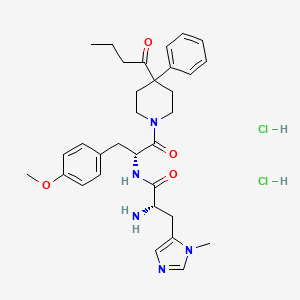
carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
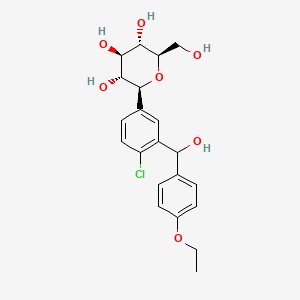
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)